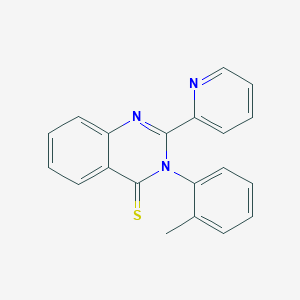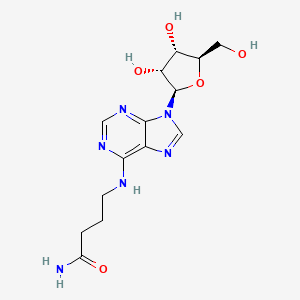
4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in medicinal chemistry, including antibacterial, antimalarial, antitumor, and antiviral activities
Vorbereitungsmethoden
The synthesis of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of acridine derivatives with pyrazole derivatives under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods often scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with biological molecules makes it useful in biochemical assays and studies.
Wirkmechanismus
The mechanism of action of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its function and leading to cell death. This property is exploited in anticancer therapies. Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial and antimalarial properties.
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: An antiseptic agent with applications in wound treatment.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Eigenschaften
CAS-Nummer |
90878-34-5 |
|---|---|
Molekularformel |
C23H17N3O |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-acridin-9-yl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H17N3O/c1-15-21(23(27)26(25-15)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-14,21H,1H3 |
InChI-Schlüssel |
KRHKOBFWNUMYEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



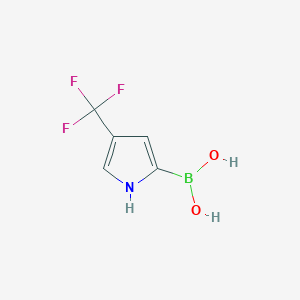

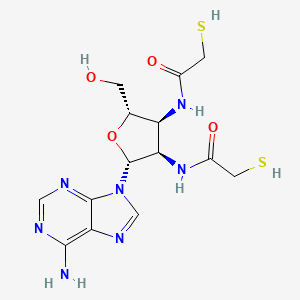
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
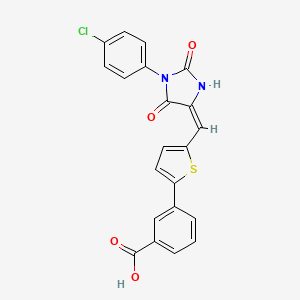

![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)



![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
